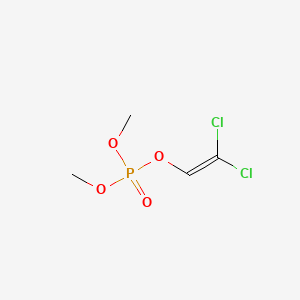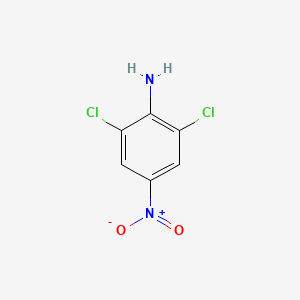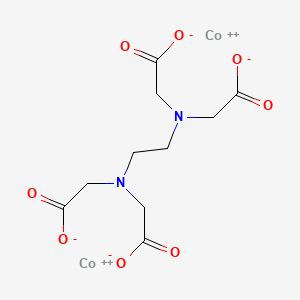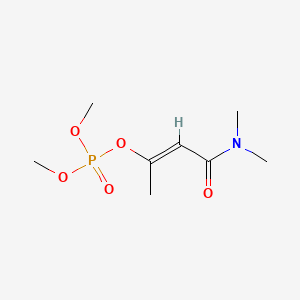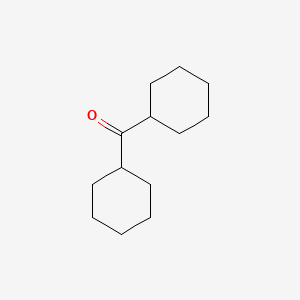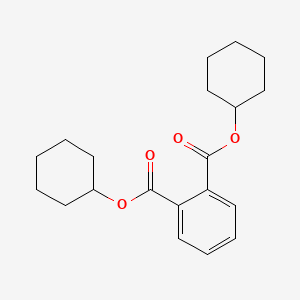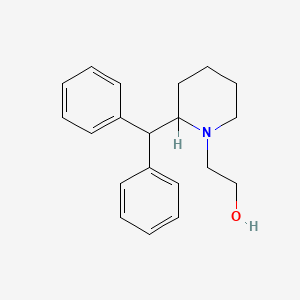
Difemetorex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Difemetorex is synthesized through the alkylation of desoxypipradrol with ethylene oxide . The reaction involves the introduction of an ethylene oxide group to desoxypipradrol, resulting in the formation of this compound. This method is primarily used in laboratory settings and is not widely adopted for industrial production.
化学反应分析
Difemetorex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different reduction products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It is used as a reference compound in the study of piperidine derivatives.
Medicine: Although it was initially used as an appetite suppressant, its clinical use was limited due to side effects. it continues to be of interest in pharmacological research.
Industry: The compound’s stimulant properties have led to its use in the development of other stimulant drugs.
作用机制
Difemetorex acts as a norepinephrine-dopamine reuptake inhibitor . It blocks the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of both norepinephrine and dopamine. This results in enhanced adrenergic and dopaminergic neurotransmission, which contributes to its stimulant effects.
相似化合物的比较
Difemetorex is similar to other norepinephrine-dopamine reuptake inhibitors (NDRIs) such as:
- Desoxypipradrol
- Diphenylprolinol
- Methylphenidate
- Bupropion
- Fencamfamine
What sets this compound apart is its specific chemical structure and its initial use as an appetite suppressant. like other NDRIs, it shares the common mechanism of inhibiting the reuptake of norepinephrine and dopamine .
属性
CAS 编号 |
13862-07-2 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC 名称 |
2-(2-benzhydrylpiperidin-1-yl)ethanol |
InChI |
InChI=1S/C20H25NO/c22-16-15-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20,22H,7-8,13-16H2 |
InChI 键 |
UHZJPVXMMCFPNR-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
规范 SMILES |
C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Difemetorex; BRN 1651678; JB 8035; Diphemetoxidine; Difemetorexum; BA 18189; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



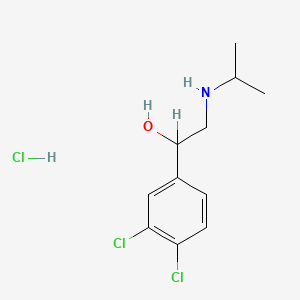
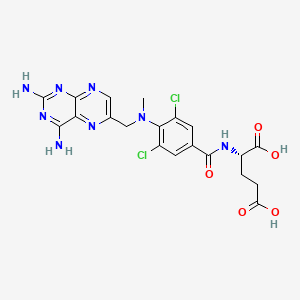
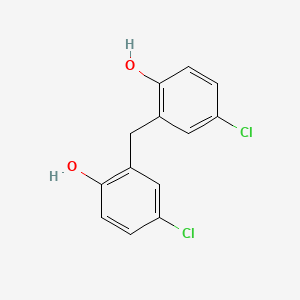
![2-[(3,5-Dichlorophenyl)amino]benzoic acid](/img/structure/B1670468.png)
